

synthesis protocol for 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

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Compound of Interest

Compound Name: 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

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Application Notes and Protocols

Topic: Synthesis Protocol for **2-(2,2-Dimethyl-propionylamino)-nicotinic acid**

For: Researchers, Scientists, and Drug Development Professionals

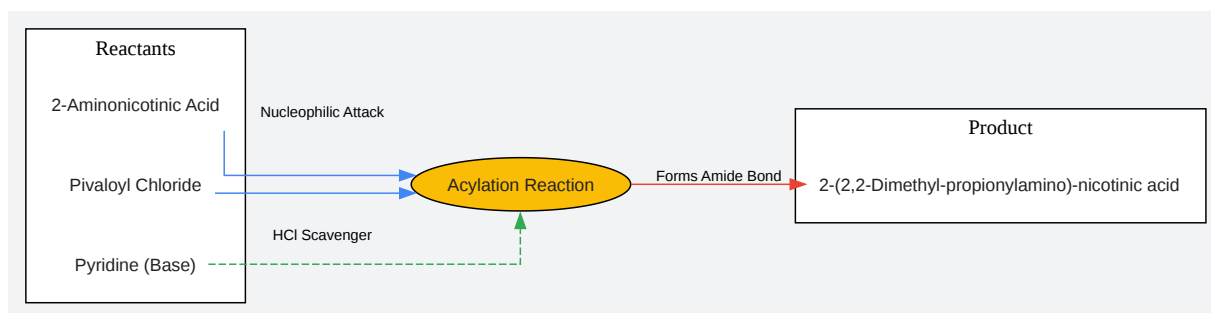
Introduction: A Practical Guide to the Synthesis of a Key Nicotinic Acid Derivative

2-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known as 2-(pivaloylamino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and serving as crucial intermediates in the synthesis of complex pharmaceutical agents.^{[1][2][3]} The introduction of a pivaloyl group, a bulky tert-butyl moiety, onto the 2-amino position of the nicotinic acid core can significantly alter the molecule's steric and electronic properties, making it a valuable building block for drug discovery programs.

This application note provides a comprehensive, field-proven protocol for the synthesis of **2-(2,2-Dimethyl-propionylamino)-nicotinic acid**. Moving beyond a simple recitation of steps, this guide elucidates the rationale behind key procedural choices, outlines a self-validating system for reaction monitoring and purification, and is grounded in established chemical principles to ensure reproducibility and safety.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The starting material, 2-aminonicotinic acid, possesses a nucleophilic amino group (-NH_2) that attacks the highly electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is an excellent acylating agent due to the electron-withdrawing chloride leaving group.^[4] A non-nucleophilic organic base, such as pyridine or triethylamine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.



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Caption: General schematic of the acylation reaction.

I. Materials and Equipment

Reagents and Chemicals

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Hazards
2-Aminonicotinic acid	5345-47-1	C ₆ H ₆ N ₂ O ₂	138.12	Irritant
Pivaloyl chloride	3282-30-2	C ₅ H ₉ ClO	120.58	Corrosive, Flammable, Lachrymator[4]
Pyridine (Anhydrous)	110-86-1	C ₅ H ₅ N	79.10	Flammable, Toxic, Irritant
Dichloromethane (DCM, Anhydrous)	75-09-2	CH ₂ Cl ₂	84.93	Carcinogen, Irritant
Hydrochloric Acid (1M HCl)	7647-01-0	HCl	36.46	Corrosive
Saturated Sodium Bicarbonate (NaHCO ₃)	144-55-8	NaHCO ₃	84.01	Minimal Hazard
Brine (Saturated NaCl)	7647-14-5	NaCl	58.44	Minimal Hazard
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	MgSO ₄	120.37	Minimal Hazard

Required Equipment

- Three-neck round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel

- Reflux condenser with nitrogen/argon inlet
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders)
- Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
- Filtration apparatus (Büchner funnel)

II. Detailed Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Pivaloyl chloride is highly corrosive and reacts violently with water; handle with extreme care.^[4]

Step 1: Reaction Setup

- To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinic acid (5.0 g, 36.2 mmol).
- Add 100 mL of anhydrous dichloromethane (DCM) followed by anhydrous pyridine (7.3 mL, 90.5 mmol, 2.5 equivalents). The use of an anhydrous solvent is critical to prevent the premature hydrolysis of the highly reactive pivaloyl chloride.
- Stir the resulting suspension at room temperature under a nitrogen or argon atmosphere to ensure an inert environment.

Step 2: Addition of Pivaloyl Chloride

- Cool the flask in an ice-water bath to 0-5 °C. Temperature control is paramount; the acylation reaction is exothermic, and maintaining a low temperature minimizes potential side reactions.

- In a separate dry dropping funnel, add pivaloyl chloride (5.4 mL, 43.4 mmol, 1.2 equivalents).
- Add the pivaloyl chloride dropwise to the stirred suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.^[5] A white precipitate of pyridinium hydrochloride will form as the reaction progresses.

Step 3: Reaction and Monitoring

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Let the reaction stir for an additional 3-4 hours.
- Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC).
 - Mobile Phase: A mixture of DCM and methanol (e.g., 9:1 v/v) with a few drops of acetic acid is a good starting point.
 - Visualization: UV light (254 nm). The product should have a higher R_f value than the more polar 2-aminonicotinic acid starting material. A procedure for monitoring a similar reaction can be found in Organic Syntheses.^[5]

Step 4: Work-up and Isolation

- Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding 50 mL of deionized water.
- Transfer the mixture to a separatory funnel. Add another 50 mL of DCM to ensure complete dissolution of the product.
- Wash the organic layer sequentially with:
 - 50 mL of 1M HCl (to remove excess pyridine).
 - 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
 - 50 mL of brine (to remove residual water).

- Dry the separated organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification

- The most common method for purifying the crude solid is recrystallization.
- Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 6: Characterization

- Appearance: White to off-white crystalline solid.
- Molecular Weight: 222.24 g/mol .[\[6\]](#)[\[7\]](#)
- Molecular Formula: $\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3$.[\[6\]](#)[\[7\]](#)
- Confirm the structure and purity using standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry. Determine the melting point and compare it to literature values.

III. Experimental Workflow

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